2-Chloro-7-methylquinoline
Overview
Description
2-Chloro-7-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline compounds are characterized by a benzene ring fused to a pyridine ring The presence of a chlorine atom at the second position and a methyl group at the seventh position of the quinoline ring gives this compound its unique chemical properties
Mechanism of Action
Target of Action
2-Chloro-7-methylquinoline, also known as 7-Chloroquinaldine , is a derivative of quinoline, a heterocyclic aromatic compound. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects . .
Mode of Action
Quinoline compounds are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives have been reported to interfere with various biochemical pathways, including those involved in dna synthesis
Result of Action
Given the known activities of quinoline derivatives, it’s plausible that this compound may exhibit antimicrobial, antimalarial, or anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methylquinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with acetaldehyde in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Another method involves the cyclization of 2-chlorobenzylamine with acetic anhydride. This reaction is carried out under acidic conditions, and the resulting product is purified using column chromatography.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the seventh position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium thiolate are commonly used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction.
Major Products:
Substitution Reactions: Products include 2-amino-7-methylquinoline and 2-thio-7-methylquinoline.
Oxidation Reactions: Products include this compound-7-carboxylic acid and this compound-7-aldehyde.
Reduction Reactions: Products include 2-chloro-7-methyl-1,2-dihydroquinoline.
Scientific Research Applications
2-Chloro-7-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the development of biologically active compounds with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological activities, including antimalarial and anti-inflammatory effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the methyl group at the seventh position, resulting in different chemical reactivity and biological activity.
7-Methylquinoline: Lacks the chlorine atom at the second position, leading to variations in its chemical properties and applications.
2-Methylquinoline:
Uniqueness: 2-Chloro-7-methylquinoline is unique due to the presence of both a chlorine atom and a methyl group on the quinoline ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-7-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUAUWPUGRBOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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